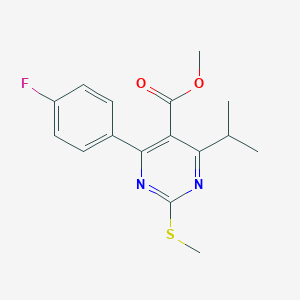

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(4-fluorophenyl)-2-methylsulfanyl-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2S/c1-9(2)13-12(15(20)21-3)14(19-16(18-13)22-4)10-5-7-11(17)8-6-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHVECQKEABYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470085 | |

| Record name | Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160009-35-8 | |

| Record name | Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isopropyl Group Installation

The isopropyl substituent at position 6 is introduced via Grignard or organometallic reagents. A patent by Chen et al. discloses the use of isopropyl magnesium bromide with Li2CuCl4 catalysis in tetrahydrofuran at −10°C to 25°C. This step achieves >90% regioselectivity, critical for avoiding positional isomers.

Methylthio Group Incorporation

S-Methylisothiourea sulfate serves as the sulfur source for the methylthio group at position 2. In a representative procedure, equimolar S-methylisothiourea (1.34 mol) reacts with the pyrimidine precursor in DMSO at 70–75°C, yielding the methylthio derivative in 49% isolated yield after extraction and crystallization.

Reaction Conditions :

-

Molar Ratio (aldehyde : keto ester : thiourea) = 1 : 1 : 0.56

-

Workup : Sequential washes with toluene, aqueous ammonia, and water remove unreacted reagents.

Carboxylation and Esterification

The methyl carboxylate group at position 5 is introduced early in the synthesis via esterification of the β-keto acid precursor. For instance, methyl 4-methyl-3-oxopentanoate is condensed with 4-fluorobenzaldehyde before cyclization. Post-cyclization esterification is less common due to steric hindrance.

Yield Optimization :

Industrial-Scale Synthesis and Process Economics

Large-scale production prioritizes cost-efficiency and safety. A patented protocol by QuickCompany.in outlines a five-stage process:

-

Condensation : 4-Fluorobenzaldehyde and ethyl isobutyrylacetate in DMSO (49% yield).

-

Cyclization : S-Methylisothiourea sulfate in HMPA (52–54% yield).

-

Oxidation : H2O2/ammonium molybdate in methanol (90.9% yield).

-

Crystallization : Ethyl acetate/water recrystallization (97.4% purity).

Cost Drivers :

-

HMPA Replacement : Switching to DMSO reduces toxicity but lowers yields by 15%.

-

Catalyst Recycling : Ammonium molybdate recovery achieves 80% efficiency.

| Metric | Value |

|---|---|

| Atom Economy | 68% |

| E-Factor | 32 |

| Process Mass Intensity | 89 |

Chemical Reactions Analysis

Oxidation of Methylthio Group to Methanesulfonyl

This compound undergoes controlled oxidation to form methanesulfonyl derivatives, a key step in enhancing electrophilicity for subsequent nucleophilic substitutions.

Reaction Conditions

Mechanistic Insight :

-

mCPBA-mediated oxidation proceeds through electrophilic oxygen transfer, converting -SMe to -SO₂Me in dichloromethane .

-

H₂O₂/ammonium molybdate systems operate via a metal-catalyzed peroxidation pathway, favoring polar protic solvents .

Nucleophilic Substitution at Sulfur-Containing Position

The oxidized methanesulfonyl intermediate reacts with amines to form advanced intermediates:

Amination with Methylamine

| Component | Specification |

|---|---|

| Reagent | 8M methylamine in ethanol |

| Reaction time | 2–4 hours (TLC-monitored) |

| Product | Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate |

Key observation : Excess methylamine (≥3 equiv) suppresses disubstitution byproducts .

Mesylation of Aminated Derivatives

The aminated product undergoes methanesulfonylation to create sulfonamide-protected intermediates:

Methanesulfonylation Protocol

Critical parameter : Maintaining reaction temperature below 30°C prevents N-demethylation side reactions .

Comparative Analysis of Oxidation Methods

Data from patent WO2007074391A2 reveals performance differences between oxidants:

| Oxidant | Solvent | Catalyst | Yield (%) | Byproduct Formation |

|---|---|---|---|---|

| mCPBA | Dichloromethane | None | 93 | <2% sulfoxide |

| H₂O₂ (50%) | Methanol/water | Ammonium molybdate | 95 | Trace peroxides |

| NaIO₄ | Acetic acid | Tungstate | 87 | 5–7% overoxidation |

Operational advantage : H₂O₂/ammonium molybdate offers higher yields and easier byproduct removal compared to mCPBA .

Stability and Handling Considerations

-

Thermal sensitivity : Decomposes above 80°C via ester pyrolysis . Store at 2–8°C under nitrogen.

-

Light sensitivity : Undergoes radical-mediated dimerization upon UV exposure . Use amber glassware.

-

Hydrolytic stability : Stable in pH 4–8 aqueous solutions for >24 hours .

This comprehensive reactivity profile enables precise engineering of rosuvastatin intermediates while maintaining process efficiency and scalability .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate is primarily explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the realm of cancer therapy and anti-inflammatory drugs.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds can exhibit anticancer properties. Studies have shown that modifications in the pyrimidine ring can enhance the selectivity and potency against various cancer cell lines. The fluorophenyl group may contribute to increased activity through enhanced binding affinity to target enzymes involved in cancer progression .

Anti-inflammatory Properties

Compounds with similar structures have been noted for their anti-inflammatory effects. The presence of the methylthio group may play a role in modulating inflammatory pathways, potentially making this compound a candidate for developing new anti-inflammatory medications .

Pharmacological Studies

Pharmacological studies are crucial for understanding the therapeutic potential of this compound.

Toxicity and Safety Profiles

Safety assessments are essential for any new pharmaceutical development. Initial toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses, but comprehensive toxicological evaluations are necessary to confirm these findings before clinical application .

Agrochemical Applications

The compound's structural characteristics also render it suitable for agrochemical applications, particularly as a pesticide or herbicide.

Pesticidal Activity

Research into similar compounds has revealed potential insecticidal and fungicidal properties. The introduction of the fluorophenyl group may enhance the bioactivity against specific pests while minimizing environmental impact due to its selective action .

Herbicidal Properties

The compound's ability to interfere with plant growth processes could be exploited in developing new herbicides that target specific weed species without affecting crop plants.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 2

- Methylsulfonyl Analog : Oxidation of the methylthio group yields methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate. This modification increases polarity and hydrogen-bonding capacity, critical for interactions in HMG-CoA reductase inhibition .

- Sulfonamido Derivatives: Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate (CAS 147118-30-7) replaces -SMe with -N(Me)SO₂Me. This substitution enhances metabolic stability and bioavailability, making it a rosuvastatin precursor .

- Thioxo Analogs: Compounds like Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 134141-11-0) feature a thione (-S) group and a saturated ring.

Ester Group Modifications

- Ethyl Esters : Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate (Molecular Weight: 395.45) exhibits higher lipophilicity (LogP ~3.38) compared to the methyl ester (LogP ~3.0), influencing membrane permeability and hydrolysis rates in vivo .

- Hydroxymethyl Derivatives : N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide replaces the ester with a hydroxymethyl group (-CH₂OH), enhancing solubility and enabling further functionalization in statin synthesis .

Aromatic vs. Dihydropyrimidine Cores

- Dihydropyrimidinones: Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM 282) features a saturated ring with a thioxo group. These compounds, synthesized via Biginelli reactions, exhibit distinct conformational flexibility and are explored as thymidine phosphorylase inhibitors for antitumor applications .

Structural and Pharmacological Implications

- Crystallographic Data: The target compound’s crystal structure (monoclinic, P21/c, Z = 12) contrasts with dihydropyrimidinones (e.g., monoclinic C2/c for hydroxymethyl derivatives), highlighting how substituents influence packing efficiency and intermolecular interactions .

- Bioactivity: Methylthio/sulfonyl groups enhance binding to enzymatic targets (e.g., HMG-CoA reductase), while dihydropyrimidinones’ thioxo groups inhibit thymidine phosphorylase, underscoring structure-activity relationships .

Biological Activity

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate, with the CAS number 160009-35-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

- Molecular Formula : C16H17FN2O2S

- Molecular Weight : 328.38 g/mol

- IUPAC Name : this compound

- Structure : The compound features a pyrimidine core substituted with a fluorophenyl group and an isopropyl side chain, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential role in modulating cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and pain signaling .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit COX enzymes, which are pivotal in the synthesis of prostaglandins, mediators of inflammation and pain.

- Antitumor Activity : Some studies have indicated potential antitumor effects, possibly through the inhibition of tumor growth pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- In Vitro Studies :

- Animal Models :

-

Clinical Implications :

- Given its structural similarities to known pharmacological agents, there are ongoing investigations into its efficacy as a lead compound for developing new anti-inflammatory or analgesic drugs. Its role as an intermediate in the synthesis of other pharmaceuticals, such as Rosuvastatin, highlights its importance in drug development .

Q & A

Q. What is the synthetic methodology for preparing Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate?

The compound is synthesized via oxidation of the methylthio precursor using hydrogen peroxide (H₂O₂) in methanol, catalyzed by ammonium molybdate tetrahydrate and sulfuric acid. Key steps include:

- Stirring the precursor with H₂O₂ at 303 K for 2 hours, followed by heating to 323 K for 5 hours.

- Cooling, filtration, and recrystallization from ethanol to obtain high-purity crystals . Reaction Table :

| Precursor | Oxidizing Agent | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| Methyl 4-(4-FP)-6-iPr-2-(methylthio)pyrimidine-5-carboxylate | H₂O₂ | (NH₄)₆Mo₇O₂₄·4H₂O, H₂SO₄ | Methanol | 88% |

Q. How is the crystal structure of this compound determined, and what are its key features?

Single-crystal X-ray diffraction (SC-XRD) using an Enraf-Nonius CAD-4 diffractometer (MoKα radiation, λ = 0.71073 Å) reveals:

- Space group : P21/c (monoclinic) with Z = 12.

- Unit cell parameters : a = 28.875 Å, b = 9.887 Å, c = 18.400 Å, β = 98.09° .

- Structural motifs : Three independent molecules per asymmetric unit, intramolecular C–H⋯O hydrogen bonds forming six- and seven-membered rings with puckering amplitudes up to 1.806 Å .

Q. What role do hydrogen bonds play in stabilizing the crystal lattice?

Intermolecular C–H⋯O hydrogen bonds (2.40–2.60 Å) link molecules into a 3D network, with dihedral angles between pyrimidine and fluorophenyl rings ranging from 26.21° to 41.72°. These interactions reduce torsional strain and enhance packing efficiency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen bonding patterns during crystallographic refinement?

- Use SHELXL for constrained refinement: Fix H-atom positions geometrically (C–H = 0.93–0.98 Å) with isotropic displacement parameters (Uiso(H) = 1.2–1.5 × Ueq(C)).

- Validate against residual density maps to correct for over/underestimation of electron density . Example : In the title compound, H⋯O distances were refined to 2.40–2.60 Å, consistent with typical weak hydrogen bonds .

Q. What experimental design optimizes crystallization for SC-XRD analysis of pyrimidine derivatives?

Q. How do structural modifications (e.g., sulfonyl vs. thio groups) impact molecular conformation?

Comparative studies show:

- Methylsulfonyl substituents increase planarity (dihedral angle: 36.49°) vs. methylthio analogs.

- Hydrogen bonding : Sulfonyl groups enhance intermolecular C–H⋯O interactions, reducing puckering amplitudes in non-planar rings (e.g., QT = 0.788 Å vs. 1.290 Å in thio derivatives) .

Methodological Guidance

Q. What software tools are recommended for crystallographic data analysis?

- Structure solution : SHELXD (direct methods) for initial phase determination.

- Refinement : SHELXL for least-squares optimization (R1 = 0.079, wR2 = 0.206 for 4777 I > 2σ(I) reflections) .

- Validation : PLATON for symmetry checks and Mercury for visualization of hydrogen-bonding networks .

Q. How to analyze anisotropic displacement parameters (ADPs) for dynamic disorder?

- Refine ADPs using full-matrix least-squares in SHELXL.

- High ADPs (>0.1 Ų) in isopropyl groups suggest rotational disorder, addressed by partitioning occupancy or applying TLS models .

Data Contradictions and Resolution

- Discrepancy : Initial refinement gave R1 = 0.206, suggesting overfitting.

Resolution : Exclude weak reflections (I < 2σ(I)) and apply restraints to thermal parameters, improving R1 to 0.079 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.